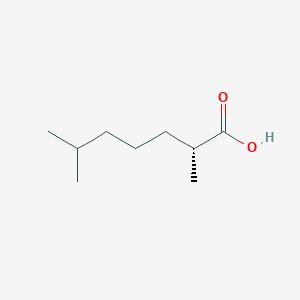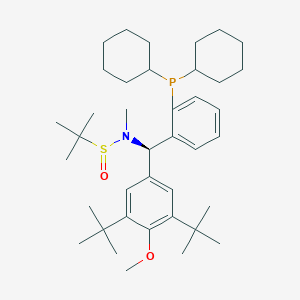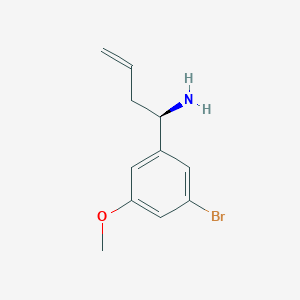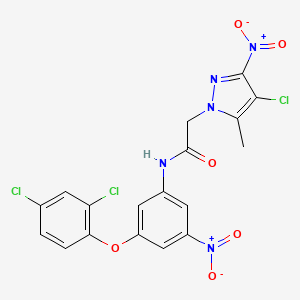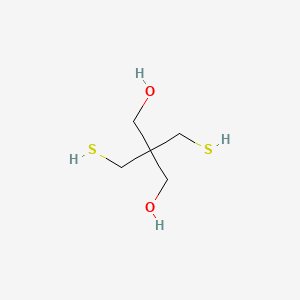![molecular formula C7H4Br2OS B12843961 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one is an organic compound with the molecular formula C7H4Br2OS and a molecular weight of 295.98 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[c]thiophene ring system with two bromine atoms at positions 1 and 3, and a ketone group at position 4. It is a solid at room temperature and is often used in various chemical reactions and research applications.
Métodos De Preparación
The synthesis of 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one typically involves the bromination of 5,6-dihydro-4H-cyclopenta[c]thiophen-4-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.
Análisis De Reacciones Químicas
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopenta[c]thiophenes, while reduction reactions typically produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of organic semiconductors and other materials for electronic applications.
Biological Research: It is used in the study of enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological research, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways . The molecular targets and pathways involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one can be compared with other similar compounds, such as:
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one: This compound has a similar structure but with only one bromine atom at position 2.
4H-Thieno[3,4-c]pyrrole, 1,3-dibromo-5,6-dihydro-5-octyl-: This compound has a similar core structure but with additional functional groups, making it useful for different applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ketone group, which allows for a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H4Br2OS |
|---|---|
Peso molecular |
295.98 g/mol |
Nombre IUPAC |
1,3-dibromo-5,6-dihydrocyclopenta[c]thiophen-4-one |
InChI |
InChI=1S/C7H4Br2OS/c8-6-3-1-2-4(10)5(3)7(9)11-6/h1-2H2 |
Clave InChI |
MWAWIFDPWYYXOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C(SC(=C21)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



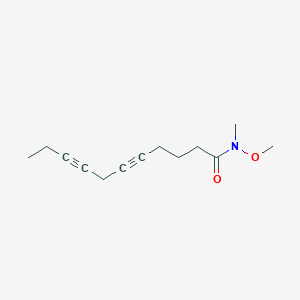
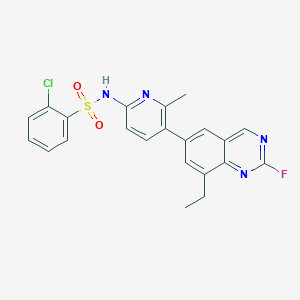
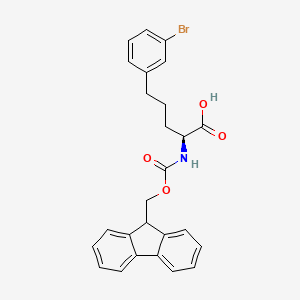
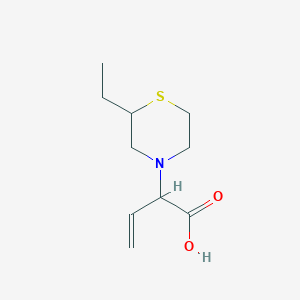
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
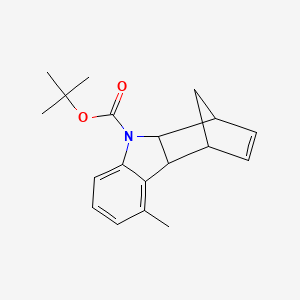
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
